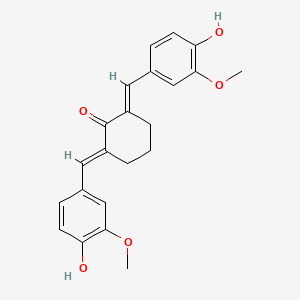

Cyclovalone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Key Characteristics

The table below summarizes the fundamental chemical and structural information for Cyclovalone.

| Property | Description |

|---|---|

| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] |

| Molecular Formula | C₂₂H₂₂O₅ [2] |

| Molecular Weight | 366.41 g/mol [2] [3] |

| CAS Registry Number | 579-23-7 [3] |

| Other Aliases | Beveno, cyqualon, cycvalon, vanilone [3] [2] |

| Structural Feature | Synthetic curcumin analog with a central cyclohexanone ring replacing the native diketone [4] |

Synthesis and Structural Modification

This compound can be structurally modified to enhance its properties. The following diagram illustrates the core structure of this compound and its transformation into a di-Mannich base derivative, a modification that can improve antioxidant activity and solubility [1].

The Mannich reaction is a key method for modifying this compound [1]. The general protocol is as follows:

- Reaction Mixture: this compound is reacted with paraformaldehyde and a secondary amine (e.g., diethylamine, dimethylamine, morpholine) in acetonitrile [1].

- Reaction Conditions: The mixture is refluxed at 80°C for 5-27 hours, with reaction progress monitored by thin-layer chromatography (TLC) [1].

- Product Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final di-Mannich base derivative [1].

Biological Activities and Pharmacological Profile

This compound demonstrates a broad spectrum of biological activities, as summarized in the table below.

| Activity | Experimental Findings | Citation |

|---|---|---|

| Anti-inflammatory | Orally active; inhibits cyclooxygenase. | [3] |

| Antitumor / Antiproliferative | Inhibits proliferation of LNCaP and PC-3 prostate cancer cells (0.2-10 μg/mL); disrupts cell cycle (reduces G0/G1, increases S/G2/M phases). In vivo: Reduces ventral prostate weight in mice (9.5-38 mg/kg, oral, 14 days); inhibits PC-3 xenograft tumor growth (38 mg/kg, oral, 20 days). | [3] |

| Antioxidant | Exhibits free radical-scavenging activity. Di-Mannich base derivative 2a showed highest activity (IC₅₀ = 39.0 μM in DPPH assay). | [1] |

| Anti-HIV | Conserves anti-HIV activity of curcumin. | [4] |

| Antibacterial (Computational) | In silico studies show binding affinity for Salmonella typhi L, D-Transpeptidases (binding energy -7.60 kcal/mol in AutoDock), suggesting potential to inhibit toxin secretion. | [5] |

| Photosensitizing | Proposed enhanced excited-state stability over curcumin; however, exhibits very fast photodegradation in organic solvents. | [4] [6] |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon existing work, here are methodologies for key experiments cited in the literature.

Cell Proliferation and Cell Cycle Analysis [3]:

- Cell Culture: Maintain LNCaP and PC-3 prostate cancer cells in appropriate media.

- Compound Treatment: Treat cells with this compound at a concentration range of 0.2 to 10 μg/mL for 2 to 9 days.

- Viability Assessment: Use a standard cell viability assay (e.g., MTT) to measure proliferation inhibition.

- Cell Cycle Analysis: After treating cells with 2 μg/mL this compound for 72 hours, fix and stain cells with a DNA-binding dye (e.g., propidium iodide). Analyze DNA content using flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Study [3]:

- Animal Model: Use PC-3 xenograft athymic BALB/c nude mice.

- Dosing Regimen: Administer this compound via oral gavage at 38 mg/kg body weight.

- Study Duration: Continue treatment for 20 days.

- Endpoint Measurement: Monitor tumor volume regularly and compare to a vehicle-control group to calculate tumor growth inhibition.

Antioxidant Activity (DPPH Assay) [1]:

- Sample Preparation: Prepare serial dilutions of this compound and its Mannich derivatives.

- Reaction: Mix samples with a methanolic solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

- Incubation: Allow the reaction to proceed in the dark for 30 minutes.

- Measurement: Measure the absorbance of the mixture at 517 nm.

- Analysis: Calculate the percentage of DPPH scavenging and determine the IC₅₀ value (concentration that scavenges 50% of DPPH radicals).

Research Applications and Potential

The diverse activities of this compound open several avenues for research and development, summarized in the diagram below.

- Photosensitizer Development: Its modified structure aims to create a more stable excited state than curcumin, potentially leading to enhanced phototoxicity for applications like antimicrobial photodynamic therapy (aPDT) [4].

- Oncology Drug Discovery: The potent antiproliferative effects on prostate cancer cells, both in vitro and in vivo, make it a promising candidate for further development as an anticancer agent [3].

- Antioxidant and Anti-inflammatory Agents: The successful synthesis of di-Mannich bases with improved radical-scavenging activity provides a pathway to develop more potent antioxidants and anti-inflammatory drugs [1].

- Anti-infective Agents: Computational studies suggest potential against antibiotic-resistant bacteria like Salmonella typhi, warranting experimental validation [5].

A primary challenge for this compound is its photostability. Studies note very fast photodegradation in organic solvents [4] [6], a critical consideration for its development as a photosensitizer and for formulation.

References

- 1. Synthesis and Free Radical-Scavenging Activities of Di- ... [orientjchem.org]

- 2. (CHEBI:135543) this compound [ebi.ac.uk]

- 3. | TargetMol this compound [targetmol.com]

- 4. Elucidation of the Relationships between H-Bonding Patterns ... [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin Analogues as a Potential Drug against Antibiotic ... [mdpi.com]

- 6. Elucidation of the relationships between H-bonding ... [pubmed.ncbi.nlm.nih.gov]

Technical Comparison of Cyclovalone and Curcumin: Photostability and Photophysical Properties for Pharmaceutical Development

Introduction and Molecular Overview

The photostability and excited-state dynamics of photosensitizers are critical determinants in the development of effective photodynamic therapies and pharmaceutical applications. Curcumin, a natural diarylheptanoid from turmeric (Curcuma longa L.), has emerged as a promising photosensitizer with demonstrated antimicrobial activity and antioxidant properties [1]. However, its clinical application faces significant limitations due to rapid photodegradation and fast excited-state decay mechanisms that reduce its efficacy as a photosensitizer [2] [3]. To address these limitations, cyclovalone was developed as a synthetic curcumin derivative with strategic molecular modifications aimed at enhancing photostability while maintaining therapeutic potential.

The fundamental distinction between these compounds lies in their core molecular structures. While curcumin features a β-diketone keto-enol system that undergoes rapid excited-state intramolecular proton transfer (ESIPT), this compound incorporates a saturated cyclohexanone ring in place of this system [2]. This structural modification was designed to produce a more stable excited state, potentially leading to enhanced phototoxicity for therapeutic applications [2] [4]. Both compounds retain the phenolic rings with methoxy and hydroxyl substituents that are essential for their biological activity, including antioxidant properties and interactions with key biomolecular targets [2].

Molecular Structures and Key Properties

Table 1: Comparative Molecular Characteristics of this compound and Curcumin

| Property | This compound | Curcumin |

|---|---|---|

| Core Structure | Cyclohexanone ring | Keto-enol system |

| Intramolecular H-bonding | Limited to phenyl substituents | Extensive keto-enolic intramolecular H-bond (KEIHB) |

| Primary Decay Mechanism | Not specified in literature | Excited-state intramolecular proton transfer (ESIPT) |

| ESIPT Capability | No | Yes |

| Reketonization Pathway | No | Yes |

| Solvent H-bonding Sensitivity | Lower | Higher |

| Photostability | Variable across solvents | Poor (42.1% degradation in 10 min under blue light) [3] |

The structural modification in this compound fundamentally alters its photophysical behavior compared to curcumin. In curcumin, the presence of the keto-enolic system enables the formation of a strong intramolecular hydrogen bond (KEIHB) between the ketone and enol carbonyl groups, which facilitates the ultrafast ESIPT process that dominates its excited-state decay [2]. This proton transfer represents the main non-radiative decay pathway for keto-enolic curcuminoids and significantly limits their efficacy as photosensitizers. Additionally, curcumin undergoes reketonization dynamics involving excited-state cis/trans isomerization and subsequent transfer of the non-H-bonded enol proton to the carbonyl carbon, further contributing to its rapid deactivation [2].

In contrast, this compound's cyclohexanone replacement eliminates both the ESIPT and reketonization pathways that dominate curcumin's decay dynamics [2]. This structural alteration potentially results in an excited state that is more stable than that of curcumin, which should theoretically produce enhanced phototoxicity. Furthermore, this compound retains the biological activity of curcumin, including anti-inflammatory and anti-HIV properties, making it a promising candidate for further development as a photosensitizer with optimized properties [2].

Quantitative Photostability and Performance Data

Table 2: Experimental Photostability Measurements Across Formulations

| Compound/Formulation | Experimental Conditions | Degradation Rate/Extent | Reference |

|---|---|---|---|

| Curcumin (unformulated) | Blue light (425±5 nm), 10 min | 42.1% degradation | [3] |

| Curcumin (unformulated) | Red light (620±5 nm), 10 min | Approximately 24.8% degradation (calculated) | [3] |

| PDA-Cur NPs | Blue light, 10 min | ~21% degradation (50% reduction vs. plain curcumin) | [3] |

| PDA-Cur NPs | Red light, 10 min | ~46% reduction in degradation vs. plain curcumin | [3] |

| This compound | Organic solvents, UV exposure | Highly variable across solvents | [2] |

| Triple-loaded nanoemulsion | UV and white light (72,000-84,000 lux hours) | 416% increase in curcumin half-life | [5] |

The photodegradation kinetics of unformulated curcumin demonstrate exceptional sensitivity to wavelength, with blue light causing significantly faster degradation compared to red light [3]. This has profound implications for the handling and processing of curcumin in both research and manufacturing environments. The degradation rate of approximately 42.1% after just 10 minutes of blue light exposure highlights the critical need for appropriate light protection during experiments and formulation development [3].

For this compound, the available data indicates that its photostability profile varies considerably across different organic solvents, suggesting that solvent-solute interactions play a crucial role in its degradation pathways [2]. Although specific quantitative degradation rates for this compound across different solvents were not provided in the available literature, the research confirms that its photodegradation behavior was systematically studied in four organic solvents using HPLC, and relative degradation rates were calculated [2]. This solvent-dependent stability represents an important consideration for pharmaceutical formulation development.

Experimental Methodologies and Protocols

Spectroscopic Characterization Techniques

The investigation of photophysical properties for both compounds relies on a suite of advanced spectroscopic techniques that provide complementary information about molecular behavior:

UV-Vis Absorption Spectroscopy: This fundamental technique monitors the electronic transitions of molecules, providing information about chromophore stability and degradation kinetics. Measurements are typically performed using 1 cm quartz cells with temperature control to ensure reproducibility [6]. For quantitative analysis, standard curves are established at the maximum absorption wavelength (approximately 425 nm for curcumin) [3].

Time-Resolved Fluorescence Spectroscopy: This method characterizes the excited-state dynamics and decay pathways of photosensitizers. It is particularly valuable for quantifying processes like ESIPT in curcumin and evaluating how structural modifications in this compound alter these dynamics [2]. Measurements typically involve excitation at specific wavelengths (e.g., 266 nm) with detection at emission maxima (e.g., 335 nm for certain analyses) [6].

FTIR Spectroscopy: This technique provides crucial information about molecular interactions, particularly hydrogen bonding patterns that significantly influence photostability. The OH-stretching region (around 3430 cm⁻¹ for this compound in solid state) offers insights into intramolecular H-bonding strength and solvent interactions [2] [7]. Modern FTIR spectrometers with ATR accessories enable rapid measurement of solid and liquid samples with high resolution (4 cm⁻¹) after multiple scans (typically 128) for improved signal-to-noise ratio [6].

Photostability Testing Protocols

Standardized light exposure methodologies are essential for generating reproducible photostability data:

Light Source Calibration: The intensity of light sources should be quantitatively measured using chemical actinometry (e.g., potassium ferrioxalate actinometry) to ensure consistent exposure conditions across experiments [6]. Light sources with specific wavelength ranges (e.g., blue light at 425±5 nm, red light at 620±5 nm) are employed to evaluate wavelength-dependent degradation [3].

Forced Degradation Studies: Samples are exposed to controlled light intensities for predetermined durations, with the ICH guideline on photostability testing providing a framework for standardized protocols [5]. Extended exposure tests (e.g., 72,000-84,000 lux hours) can evaluate formulation efficacy under stressed conditions [5].

HPLC-Based Quantification: High-performance liquid chromatography with UV detection provides precise quantitative analysis of degradation kinetics. This method enables specific quantification of parent compound loss and potentially identifies degradation products through retention time matching with standards [3] [5].

Experimental workflow for photostability assessment integrating multiple analytical techniques

Computational Analysis Methods

Theoretical approaches provide valuable molecular-level insights into photophysical behavior:

Density Functional Theory (DFT): These calculations model electronic structures, molecular orbital properties, and chemical reactivity, helping interpret experimental observations and predict molecular behavior [8] [5].

Molecular Docking Simulations: These studies predict intermolecular interactions between photosensitizers and host molecules (e.g., cyclodextrins), guiding the rational design of stabilization strategies [6].

Natural Population Analysis: This advanced computational method reveals charge transfer mechanisms and electron density redistribution that contribute to photostabilization in host-guest systems [6].

Formulation Strategies for Enhanced Photostability

Nanoencapsulation Approaches

Several nanocarrier systems have demonstrated efficacy in improving the photostability of photosensitizers:

Polydopamine-Based Nanocarriers: Polydopamine-curcumin composite nanoparticles (PDA-Cur NPs) have shown remarkable photoprotective effects, reducing curcumin degradation under blue light by approximately 50% compared to unformulated curcumin [3]. These systems achieve loading percentages of 65.7% after 2 hours and provide sustained release profiles (41.9% release in 8 hours at pH 6.0) while enhancing photodynamic therapy efficacy against cancer cells [3].

Cyclodextrin Nanosponges: β-cyclodextrin-based nanosponges crafted using melt or microwave-assisted methods significantly improve the solubility and photostability of poorly stable compounds like ellagic acid, suggesting potential application for curcumin and this compound [7]. These systems form both inclusion and non-inclusion complexes with drug moieties, allowing more interaction sites and higher drug entrapment compared to natural cyclodextrins [7].

Triple-Loaded Nanoemulsions: Incorporating natural stabilizers like coffee extract alongside photosensitizers in nanoemulsion systems has demonstrated dramatic improvements in photostability, increasing the half-lives of curcumin and capsaicin by 416% and 390%, respectively [5]. These systems leverage synergistic antioxidative properties and hydrogen bonding interactions between compounds to enhance stability [5].

Molecular Complexation Strategies

Host-guest complexation represents another effective approach to photostabilization:

- Cyclodextrin Complexation: The formation of inclusion complexes between photosensitizers and cyclodextrins (α-, β-, γ-) can significantly reduce photodegradation rates through protective charge-transfer mechanisms [6]. For 5-fluorouracil, complexation with γ-cyclodextrin resulted in entrapment efficiencies of 42.0-77.0% and demonstrated the highest binding constants (3.62 × 10³ L mol⁻¹) among the cyclodextrins tested [6]. Computational analysis revealed significant second-order donor-acceptor interactions, particularly LP → π*, between the hydroxyl groups of γ-CD and the carbonyl groups of the drug molecule [6].

Conclusion and Research Perspectives

The comparative analysis of this compound and curcumin reveals distinct structure-property relationships that inform their potential pharmaceutical applications. This compound's structural modification successfully addresses the fundamental photostability limitations of curcumin by eliminating the rapid ESIPT and reketonization decay pathways. However, comprehensive quantitative comparisons under standardized conditions are needed to fully validate its proposed advantages.

References

- 1. Curcumin as a photosensitizer: From molecular structure to ... [sciencedirect.com]

- 2. Elucidation of the Relationships between H-Bonding Patterns ... [pmc.ncbi.nlm.nih.gov]

- 3. Photostabilities and anti-tumor effects of curcumin ... [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular Hydrogen Bonding - Special Issue [mdpi.com]

- 5. Triple-Loaded Nanoemulsions Incorporating Coffee Extract ... [mdpi.com]

- 6. Cyclodextrin-assisted photostabilization of 5-fluorouracil [pubs.rsc.org]

- 7. Evaluation of solubility, photostability and antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, photophysical, and computational investigation ... [sciencedirect.com]

Cyclovalone vs. Curcumin: A Comparative Overview

Cyclovalone (CYV) is a synthetic curcumin derivative designed for enhanced photostability. Its key structural modification and resulting photophysical properties are summarized in the table below.

| Property | Curcumin (CURC) | This compound (CYV) |

|---|---|---|

| Core Structure | Keto-enol system | Cyclohexanone ring [1] [2] |

| Main Decay Pathways | Excited-State Intramolecular Proton Transfer (ESIPT), reketonization, intermolecular charge transfer [1] [2] | Pathways related to solute-solvent H-bonding; ESIPT and reketonization are eliminated [1] [2] |

| S1 State Stability | Low (very fast excited-state dynamics) [1] [2] | Theoretically more stable (aim of design) [1] [2] |

| Photodegradation | Known instability | Very fast photodegradation in organic solvents [1] [2] |

Experimental Insights into CYV Dynamics

The 2014 study employed several spectroscopic and analytical techniques to characterize CYV's behavior [1] [2].

Hydrogen-Bonding Patterns (IR Spectroscopy)

- Objective: To elucidate the intramolecular charge distribution and solvation patterns of CYV in different environments, with a focus on solute-solvent H-bonding features [1] [2].

- Protocol: IR spectra of CYV were measured in the solid state and in various organic solvents differing in polarity and H-bond formation affinity. The analysis focused on the OH stretching region [2].

- Key Finding: In the solid state, the OH-stretching band appears at 3430 cm⁻¹, suggesting the phenyl OH groups are involved in a moderate-strength H-bond [2].

Excited-State Dynamics (Fluorescence Spectroscopy)

- Objective: To characterize the excited-state dynamics of CYV and compare its decay photophysics to that of curcumin [1] [2].

- Protocol: Both steady-state and time-resolved fluorescence measurements were conducted. The fluorescence behavior was linked to the H-bonding patterns observed in IR studies [1] [2].

- Key Finding: The excited-state dynamics of CYV are governed by its H-bonding interactions with the solvent. The replacement of the keto-enol system prevents the primary non-radiative decay pathways (ESIPT and reketonization) found in curcumin, which theoretically should lead to a more stable excited state and enhance its photosensitizing potential [1] [2].

Photostability (HPLC Analysis)

- Objective: To quantify the photostability of CYV, as evidence of very fast photodegradation was found during characterization [1] [2].

- Protocol: The photostability of CYV was studied in four organic solvents. The degradation was monitored using High-Performance Liquid Chromatography (HPLC), and the relative degradation rates were calculated [1] [2].

The following diagram illustrates the logical relationship between the core structural modification of this compound and its resulting photophysical properties.

The design logic of this compound shows how its modified core structure dictates its photophysical behavior and highlights a key challenge [1] [2].

References

Technical Analysis of Cyclovalone Solvation Patterns: Molecular Interactions and Spectroscopic Characterization

Introduction to Cyclovalone and Its Solvation Behavior

This compound (CYV) represents a strategically modified curcumin derivative in which the conventional keto-enolic system is replaced by a saturated cyclohexanone ring. This structural modification was designed to enhance the excited-state stability of the parent compound, curcumin (CURC), which suffers from extremely fast excited-state dynamics that limit its efficacy as a photosensitizer. The fundamental hypothesis behind CYV's development posits that by eliminating the keto-enolic moiety responsible for rapid non-radiative decay via excited-state intramolecular proton transfer (ESIPT), the compound would exhibit superior photophysical properties while maintaining the therapeutic benefits of curcuminoids. Research has confirmed that CYV conserves significant ground-state biological activities of CURC, including anti-inflammatory and anti-HIV properties, making it a promising candidate for photodynamic applications. [1] [2]

The solvation behavior of CYV plays a crucial role in determining its photophysical properties and overall efficacy as a potential photosensitizer. Unlike curcumin, which predominantly exists in enol forms across various solvents, CYV's cyclohexanone-based structure fundamentally alters its interaction patterns with solvent molecules. Understanding these solvation patterns is essential for rational drug design and formulation development, particularly because the photophysics of potential photosensitizers incorporated into drug carriers is heavily influenced by the microenvironment polarity and H-bonding characteristics. This technical analysis comprehensively examines the solvation patterns of CYV across diverse solvent environments, providing researchers with detailed methodological protocols and structural insights for advancing curcuminoid-based therapeutic development. [1] [2]

Molecular Structure and Key Properties of this compound

The molecular structure of this compound features a central cyclohexanone ring flanked by two phenyl rings substituted with hydroxyl and methoxy groups at the para and meta positions, respectively. This strategic modification replaces the β-diketone bridge present in native curcumin, thereby eliminating the possibility of keto-enol tautomerism that characterizes the parent compound. The structural rigidity imparted by the cyclohexanone ring significantly influences the compound's electronic distribution and intermolecular interaction capabilities. Most notably, this modification prevents the excited-state intramolecular proton transfer (ESIPT) mechanism that accounts for the rapid non-radiative decay observed in curcumin and other β-diketone curcuminoids. [1] [2]

Table 1: Comparative Molecular Properties of this compound and Curcumin

| Property | This compound | Curcumin |

|---|---|---|

| Central moiety | Cyclohexanone ring | Keto-enol system |

| Tautomerism | Absent | Extensive (keto-enol equilibrium) |

| ESIPT capability | No | Yes (primary decay mechanism) |

| Primary structural feature | Saturated bridge | Conjugated unsaturated bridge |

| Intramolecular H-bonding | Phenyl substituents only | Keto-enol and phenyl substituents |

The key functional groups responsible for CYV's solvation behavior include the carbonyl group of the cyclohexanone ring and the hydroxyl/methoxy substituents on the phenyl rings. These groups serve as potential hydrogen bonding sites that mediate specific solute-solvent interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the phenolic hydroxyl groups can function as both hydrogen bond donors and acceptors. The methoxy groups primarily participate as hydrogen bond acceptors. This complement of functional groups enables CYV to engage in diverse solvent interactions that significantly influence its ground and excited state properties. The absence of the strongly intramolecularly H-bonded keto-enol system present in curcumin makes CYV more susceptible to specific solvent interactions, particularly with protic solvents that can form intermolecular hydrogen bonds with the available functional groups. [1] [2]

Solvent Selection and Classification Rationale

The investigation of CYV's solvation patterns necessitates a systematic solvent selection approach that encompasses varied polarity and hydrogen-bonding characteristics. The original research employed organic solvents spanning multiple categories to comprehensively probe different solute-solvent interaction mechanisms. This strategic selection enables researchers to decouple the effects of general polarity from specific hydrogen-bonding interactions, providing insights into the dominant factors governing CYV's solvation behavior and photophysical properties. [1] [3]

Table 2: Solvent Classification Framework for this compound Studies

| Solvent Category | Representative Solvents | Key Solvent Parameters | Primary Interaction Type |

|---|---|---|---|

| Non-polar | Cyclohexane | ε = 2.02, α = 0, β = 0 | Dispersion forces only |

| Polar weakly H-bonding | Chloroform, Dichloromethane, Acetonitrile | ε = 4.81-38.8, α = 0.13-0.44, β = 0-0.31 | Dipole-dipole, weak H-bonding |

| H-bond acceptors | Dimethylformamide, Dimethylsulfoxide | ε = 37.6-48.9, α = 0, β = 0.69-0.76 | Carbonyl-solvent H-bonding |

| Protic solvents | Methanol, Ethanol, Isopropanol | ε = 19.92-33.62, α = 0.78-0.93, β = 0.62-0.95 | Strong H-bond donation/acceptation |

The solvent parameters outlined in Table 2 provide a quantitative basis for understanding CYV-solvent interactions. The dielectric constant (ε) measures the solvent's ability to reduce electrostatic forces between charged species, thereby reflecting its general polarity. The Kamlet-Taft parameters offer more specific information about hydrogen-bonding capabilities: the hydrogen bond donor acidity (α) characterizes the solvent's ability to donate a proton in a hydrogen bond, while the hydrogen bond acceptor basicity (β) quantifies its ability to accept a proton. This systematic solvent classification enables meaningful correlation between solvent properties and observed spectroscopic behaviors, facilitating prediction of CYV's behavior in untested environments or complex biological systems. [3]

H-Bonding Characterization via FTIR Spectroscopy

Experimental Protocol

Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful technique for characterizing hydrogen bonding patterns of CYV in different solvent environments. The experimental protocol involves preparing sample solutions at concentrations ranging from 1-5 mM in anhydrous solvents representing each category outlined in Table 2. Spectra should be collected using a FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector to ensure high sensitivity. For each measurement, a background spectrum of the pure solvent should be collected and automatically subtracted from the sample spectrum to isolate the solute absorption features. The solution should be contained in sealed transmission cells with calcium fluoride or barium fluoride windows (1.0 mm pathlength) to allow access to the mid-IR region, particularly the OH and carbonyl stretching regions critical for H-bonding assessment. For solid-state reference measurements, the KBr pellet method is recommended, wherein approximately 1 mg of CYV is thoroughly mixed with 200 mg of dried potassium bromide and pressed under vacuum to form a transparent pellet. All measurements should be conducted at controlled temperature (25°C) with multiple scans (typically 64-128) averaged to improve signal-to-noise ratio. [1]

Data Interpretation

The OH stretching region (3200-3600 cm⁻¹) provides particularly valuable insights into CYV's hydrogen bonding patterns. In the solid state, the OH-stretching band appears at approximately 3430 cm⁻¹, significantly lower than the characteristic 3700 cm⁻¹ value for free OH groups. This redshift indicates that the phenyl OH groups participate in hydrogen bonds of moderate strength. The consistency of this band position across different embedding media in the solid state suggests the formation of intramolecular hydrogen bonds between the hydroxyl and methoxy substituents on the phenyl rings. This specific intramolecular interaction appears to be a conserved structural feature that persists regardless of the immediate environment. The absence of significant shifts in the solid-state OH-stretching frequency across different media provides evidence for the predominance of these intramolecular H-bonds over intermolecular interactions with the environment in solid phases. [1]

In solution phase, the OH-stretching vibrations exhibit solvent-dependent shifts that reveal specific solute-solvent interactions. Protic solvents like methanol and ethanol induce significant broadening and redshift of the OH-stretching band, indicating that the phenolic hydroxyl groups engage in intermolecular H-bonding with solvent molecules. This perturbation of the intramolecular H-bonding pattern observed in the solid state demonstrates the competitive nature of solute-solvent versus intramolecular interactions. The carbonyl stretching vibration of the cyclohexanone moiety (approximately 1710 cm⁻¹) also exhibits solvent-dependent shifts, particularly in H-bond donating solvents like chloroform and alcohols, where the carbonyl oxygen serves as a H-bond acceptor. This complementary information from different spectral regions enables comprehensive mapping of CYV's H-bonding interactions in various solvent environments. [1]

Electronic Structure Analysis via UV-Vis Absorption Spectroscopy

Methodology

UV-Vis absorption spectroscopy provides critical insights into the electronic structure of CYV and its modulation by solvent interactions. For these experiments, prepare dilute solutions of CYV (approximately 10-20 μM) in a comprehensive series of solvents spanning the categories outlined in Table 2. Use high-purity solvents (≥99.5%) to minimize interference from impurities, and prepare solutions fresh daily to prevent degradation artifacts. Measure absorption spectra using a double-beam spectrophotometer equipped with matched quartz cuvettes (1 cm pathlength). Perform baseline correction with pure solvent in the reference cell, and maintain constant temperature (25°C) throughout measurements using a Peltier temperature controller. For quantitative comparisons, determine molar extinction coefficients at absorption maxima using the Beer-Lambert law from measurements at 3-5 concentrations within the linear response range. For solvatochromic analysis, record spectra of the same CYV sample in multiple solvents in rapid succession to minimize potential batch variation. [1] [2]

Spectral Analysis

The UV-Vis absorption spectrum of CYV characteristically displays a strong π-π* transition in the 350-450 nm region, with the exact position and shape being highly solvent-dependent. This solvatochromic behavior provides valuable information about the polarity of CYV's microenvironment and the nature of solute-solvent interactions. In non-polar solvents like cyclohexane, the absorption maximum typically appears at shorter wavelengths, indicating a less stabilized excited state relative to the ground state. As solvent polarity increases, a bathochromic shift (redshift) of the absorption maximum is generally observed, reflecting greater stabilization of the excited state due to dipole-dipole interactions. Additionally, the absorption band shape and vibronic structure provide information about the conformational flexibility and heterogeneity of solvated CYV species. Well-resolved vibronic structure in non-polar environments suggests relatively rigid solute structures, while band broadening in polar solvents indicates greater conformational flexibility or the presence of multiple solvated species. [1] [2]

The extent of solvatochromism observed for CYV is notably different from that of native curcumin, reflecting their distinct electronic structures. While curcumin exhibits pronounced solvatochromism due to its highly polar keto-enol system, CYV's saturated cyclohexanone bridge results in more modest spectral shifts with changing solvent polarity. However, specific interactions with H-bonding solvents produce distinctive spectral modifications that can be correlated with the Kamlet-Taft solvent parameters. These correlations allow quantitative assessment of the relative contributions of general polarity versus specific H-bonding interactions to the overall solvatochromic response. Such analyses reveal that CYV's electronic transitions are particularly sensitive to H-bond donating solvents that interact with the carbonyl oxygen, providing complementary evidence to the FTIR data regarding specific solute-solvent interaction patterns. [1]

Excited-State Dynamics Probed by Fluorescence Spectroscopy

Steady-State Fluorescence

Steady-state fluorescence spectroscopy offers insights into CYV's excited-state properties and their dependence on solvation environment. For these measurements, use the same sample preparations described for UV-Vis spectroscopy, with careful attention to maintaining optical densities below 0.1 at the excitation wavelength to prevent inner filter effects. Employ a spectrofluorometer equipped with both excitation and emission monochromators, and use a xenon arc lamp as the excitation source. Set excitation wavelengths at the absorption maximum in each respective solvent, with spectral bandwidths typically between 2-5 nm for both excitation and emission. Perform corrected spectra acquisition using instrumental correction functions based on predetermined excitation source profiles and detector sensitivity curves. Determine fluorescence quantum yields using a reference standard with known quantum yield (such as quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the comparative method with appropriate refractive index corrections. For each solvent, record fluorescence excitation spectra at multiple emission wavelengths to verify the origin of emitting species and detect potential aggregates or impurities. [1] [2]

The fluorescence emission of CYV exhibits pronounced solvatochromism, typically displaying larger Stokes shifts than observed in absorption measurements. This behavior indicates significant solvent reorganization following photoexcitation, as solvent molecules reorient to stabilize the newly created excited-state dipole moment. In polar solvents, the emission maxima shift to longer wavelengths compared to non-polar environments, with the magnitude of this shift correlating with solvent polarity parameters. Additionally, the fluorescence intensity and quantum yield vary substantially across different solvents, reflecting solvent-dependent competition between radiative and non-radiative decay pathways. Protic solvents generally produce lower fluorescence quantum yields, suggesting that H-bonding interactions facilitate non-radiative decay processes. The spectral bandwidth of emission also provides information about the heterogeneity of solvation environments, with broader emissions indicating a wider distribution of solute-solvent configurations. [1] [2]

Time-Resolved Fluorescence

Time-correlated single-photon counting (TCSPC) represents the method of choice for characterizing the excited-state dynamics of CYV across different solvent environments. The experimental setup requires a picosecond pulsed laser source (such as a mode-locked Ti:Sapphire laser with frequency doubling) for excitation, with repetition rates typically around 1-10 MHz. Set the excitation wavelength to the absorption maximum of CYV in each solvent, using appropriate bandpass filters to isolate the desired excitation wavelength. Collect fluorescence decays at the emission maximum for each solvent using a microchannel plate photomultiplier or single-photon avalanche diode detector with instrumental response function better than 30 ps. Record decays until reaching at least 10,000 counts in the peak channel to ensure adequate statistics for multi-exponential fitting. For analysis, use iterative reconvolution procedures with the instrument response function to extract fluorescence lifetimes, employing appropriate fitting algorithms (such as maximum likelihood estimation) to determine lifetime components and their relative amplitudes. [1] [3]

The fluorescence decay dynamics of CYV typically require multi-exponential fitting functions, indicating the presence of multiple excited-state species or deactivation pathways. The extracted lifetime components range from picoseconds to nanoseconds, with their relative amplitudes varying systematically with solvent properties. In non-polar solvents, longer lifetime components generally dominate, reflecting reduced efficiency of non-radiative decay pathways. In contrast, H-bonding solvents typically enhance the amplitude of shorter lifetime components, indicating H-bond-facilitated non-radiative decay. The average fluorescence lifetime (amplitude-weighted) thus serves as a valuable indicator of overall excited-state stability across different environments. Compared to native curcumin, CYV generally exhibits longer fluorescence lifetimes, particularly in non-polar solvents, confirming the successful suppression of the efficient ESIPT mechanism that characterizes the parent compound. This enhanced excited-state stability underpins CYV's potential as a superior photosensitizer. [1]

Photostability Assessment via High-Performance Liquid Chromatography

Experimental Design

Photostability assessment represents a critical component of CYV characterization, given the compound's potential application as a photosensitizer in photodynamic therapy. The experimental protocol involves preparing standard solutions of CYV (approximately 0.1 mg/mL) in selected representative solvents, including methanol, ethanol, acetonitrile, and dimethylformamide. Transfer aliquots (2 mL) to quartz cuvettes with tight-fitting caps to prevent solvent evaporation during irradiation. Irradiate samples using a xenon arc lamp equipped with appropriate filters to simulate solar radiation or specific wavelength ranges of interest. Include dark controls for each solvent by wrapping identical samples in aluminum foil. Remove aliquots (100 μL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) for HPLC analysis. Perform chromatographic separation using a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) with mobile phases typically consisting of water-acetonitrile or water-methanol gradients at flow rates of 1 mL/min. Employ UV detection at the absorption maximum of CYV, and quantify degradation by monitoring the decrease in parent compound peak area relative to initial values. Use internal standards when precise quantification is required. [1]

Degradation Kinetics

The photodegradation of CYV generally follows apparent first-order kinetics, enabling quantification via rate constants derived from the slope of ln(C/C₀) versus irradiation time. The degradation rate constants vary significantly across different solvents, with the fastest degradation typically observed in protic solvents like methanol and ethanol. This accelerated degradation in alcohols suggests possible involvement of solvent-derived radicals in the degradation mechanism. The relative degradation rates across the four tested solvents provide valuable structure-reactivity insights, with hydrogen-bond donating capacity correlating with enhanced degradation. The identification of major degradation products via mass spectrometric detection coupled with HPLC offers mechanistic insights into the predominant degradation pathways. These typically involve oxidation reactions at the phenolic hydroxyl groups and possible cleavage of the methoxy substituents. Compared to native curcumin, CYV generally exhibits superior photostability in aprotic environments but comparable or slightly reduced stability in protic solvents, highlighting the complex interplay between molecular structure, solvation environment, and photochemical reactivity. [1]

Data Integration and Correlation Analysis

The comprehensive dataset obtained from the aforementioned techniques enables meaningful correlations between solvent parameters and CYV's observed properties. Statistical analysis reveals that no single solvent parameter adequately explains all observed solvation effects; rather, multiple linear regression using Kamlet-Taft parameters (α, β, π) provides the most satisfactory correlation with spectroscopic observables. For example, variations in fluorescence quantum yield correlate most strongly with the hydrogen bond donor acidity (α) of the solvent, while absorption maxima shifts show better correlation with the polarity/polarizability parameter (π). These differential correlations provide mechanistic insights into the specific interactions dominating different photophysical processes. [1] [3]

The integration of data across multiple techniques enables construction of a coherent model of CYV's solvation patterns and their photophysical consequences. Specifically, correlations between FTIR band shifts (indicating specific H-bonding interactions), UV-Vis solvatochromism (reflecting general polarity effects), fluorescence lifetimes (reporting on excited-state dynamics), and degradation rates (indicating photochemical reactivity) reveal how specific molecular-level interactions translate to macroscopic observables. This holistic understanding provides predictive capability for CYV's behavior in untested environments, including complex biological systems or drug delivery vehicles. Moreover, these correlations highlight the critical role of solvation dynamics in modulating CYV's efficacy as a potential photosensitizer, informing rational formulation strategies for practical applications. [1] [2]

Technical Recommendations for Experimental Design

Based on the comprehensive characterization of CYV's solvation patterns, several technical recommendations emerge for researchers designing related studies. First, employ a minimum of six solvents spanning the full range of polarity and H-bonding capabilities to adequately decouple these often-conflated effects. Second, prioritize simultaneous measurement of multiple spectroscopic techniques on the same sample preparations to ensure valid correlations across datasets. Third, include internal references (such as known solvatochromic dyes) when comparing absolute spectral shifts across different instruments or laboratories. Fourth, exercise particular care in handling and storage of CYV solutions due to their demonstrated photolability, using amber vials and minimal light exposure during preparation and measurement. Finally, complement empirical solvent characterization with computational modeling where possible, as molecular dynamics simulations can provide atomic-level insights into solute-solvent interaction patterns that complement experimental observations. [1] [4]

For researchers specifically interested in CYV's potential as a photosensitizer, recommended key characterization endpoints include fluorescence quantum yield in dimethylformamide (representing an environment similar to many drug delivery vehicles), photodegradation quantum yield in aqueous buffer, and singlet oxygen quantum yield in the intended application environment. These specific parameters most directly predict in-practice performance and enable meaningful comparison with existing photosensitizers. Additionally, when moving toward biological evaluation, carefully consider the solvation environment within intended delivery vehicles (liposomes, micelles, nanoparticles) as these microenvironments often differ significantly from bulk solvents, potentially altering photophysical and photochemical properties. [1] [2]

The following diagram illustrates the key experimental workflows and their interrelationships in characterizing CYV solvation patterns:

Experimental workflow for this compound solvation analysis

Conclusion

The comprehensive analysis of This compound solvation patterns across diverse solvent environments reveals complex interplay between specific solute-solvent interactions and macroscopic photophysical properties. The replacement of curcumin's keto-enolic system with a cyclohexanone ring successfully suppresses the efficient ESIPT mechanism responsible for curcumin's rapid excited-state deactivation, resulting in enhanced excited-state stability. However, this modification also renders CYV susceptible to specific solvation effects, particularly H-bonding interactions with protic solvents that can facilitate alternative non-radiative decay pathways. The systematic characterization protocols outlined in this technical guide provide researchers with robust methodologies for elucidating such structure-property relationships in complex molecular systems.

References

- 1. Elucidation of the Relationships between H-Bonding Patterns and... [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the Relationships between H-Bonding ... [mdpi.com]

- 3. Excited state dynamics of bis-dehydroxycurcumin tert-butyl ... [pmc.ncbi.nlm.nih.gov]

- 4. Department of Computational Biological Chemistry [mdy.univie.ac.at]

photodegradation of Cyclovalone in organic solvents

Photodegradation Data of Cyclovalone

A key study investigated the relative photodegradation rates of this compound in four different organic solvents using High-Performance Liquid Chromatography (HPLC) [1]. The data is summarized in the table below.

| Organic Solvent | Relative Photodegradation Rate |

|---|---|

| Acetonitrile | 1.00 (Reference) |

| Dimethyl Sulfoxide (DMSO) | 1.19 |

| Methanol | 1.45 |

| Dichloromethane | 1.93 |

This data shows that the stability of this compound is highly dependent on its solvent environment. It photodegrades most rapidly in dichloromethane and slowest in acetonitrile [1].

Relationship Between H-Bonding and Photostability

The photodegradation rate correlates with the solvent's ability to form hydrogen bonds with this compound [1].

- Molecular Structure: this compound is a synthetic curcumin derivative where the central keto-enol system is replaced by a cyclohexanone ring. This structure lacks the ultra-fast Excited-State Intramolecular Proton Transfer (ESIPT) decay pathway present in curcumin, which, in principle, should lead to a more stable excited state and enhanced phototoxicity [1].

- Role of Hydrogen Bonding: The study found that the phenyl hydroxyl groups on this compound are involved in solute-solvent hydrogen bonding. Solvents that are strong hydrogen-bond acceptors (like dichloromethane) interact with these hydroxyl groups, which perturbs the molecule's electronic structure. This interaction facilitates non-radiative decay pathways from the excited state, effectively competing with the desired phototoxic activity and leading to faster photodegradation [1].

- Comparison with Curcumin: Despite its initially slower excited-state dynamics, this compound was found to be a less effective photosensitizer than curcumin at moderate light doses due to its pronounced photolability [2].

Experimental Context and Comparison

The following diagram illustrates the core concepts of excited-state dynamics and degradation in curcumin derivatives, which provides context for understanding this compound's behavior.

A comparison of excited-state dynamics and degradation pathways between Curcumin and this compound [1] [2].

References

HPLC analysis method for Cyclovalone

A Path Forward for Your Research

Since a ready-made method is not available, you will likely need to develop one. Here is a general framework and key parameters to guide the development and validation of an HPLC method for Cyclosporine, which you can use as a reference for developing your own method for Cyclovalone.

The following table summarizes the core parameters you would need to validate for a new HPLC method, as per ICH guidelines [1] [2].

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity & Range | Ability to produce results proportional to analyte concentration [2]. | Correlation coefficient (R²) ≥ 0.99 [2]. |

| Precision | Closeness of agreement between a series of measurements. Repeatability is intra-assay precision [1] [2]. | Relative Standard Deviation (%RSD) < 2% [2]. |

| Accuracy | Closeness of agreement between the measured value and a true accepted value [1]. | Recovery of 98-102% [2]. |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components [1]. | No interference from blank, placebo, or degradants [2]. |

| LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [1]. | LOD: Signal-to-noise ratio ~3:1. LOQ: Signal-to-noise ratio ~10:1 [2]. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | System suitability parameters remain within limits after variations [3]. |

Experimental Workflow for Method Development

The diagram below outlines a high-level workflow for developing and validating an HPLC method. You can adapt this general process for this compound.

Given the lack of specific data, here are concrete steps you can take to acquire the necessary information:

- Search Scientific Databases: Conduct a targeted search on specialized platforms like SciFinderⁿ, Reaxys, or PubMed. Using the CAS Number for this compound (579-23-7) may yield more precise results [4].

- Contact Suppliers: Reach out to companies that supply this compound as a research chemical (e.g., MedChemExpress, from the search results). They may have analytical data or suggested methods available upon request [4].

- Adapt Existing Knowledge: Use the parameters and protocols for other compounds as a starting point [3] [5] [2]. You would then need to systematically experiment with different columns, mobile phases, and conditions to achieve optimal separation and detection for this compound.

References

- 1. Analytical Method : Ensuring Quality and Consistency in... Validation [webofpharma.com]

- 2. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 3. Development and Validation of a RP-HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Beveno) | Cyclooxygenase Inhibitor [medchemexpress.com]

- 5. Development and Validation of a HPLC Method for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Separation and Analysis of Cyclovalone Using Newcrom R1 HPLC Column

Introduction to Cyclovalone

This compound (CAS Number: 579-23-7) is a synthetic curcumin derivative in which the conventional keto-enolic system of curcumin is replaced by a cyclohexanone ring. This structural modification enhances the excited-state stability of the molecule compared to native curcumin, potentially resulting in improved phototoxic properties valuable for pharmaceutical applications. With a molecular formula of C₂₂H₂₂O₅ and a molecular weight of 366.413 g/mol, this compound exhibits a logP value of 3.76, indicating moderate hydrophobicity. The compound has demonstrated significant biological activities including antioxidant, anti-inflammatory, antitumor, hepatoprotective, and cytotoxic properties in various studies, making it a compound of considerable interest in drug development circles. [1] [2]

The structural configuration of this compound, specifically the (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one arrangement, contributes to its unique physicochemical behavior and analytical characteristics. Recent research has focused on developing derivative compounds through Mannich reactions to enhance solubility and bioavailability while maintaining the core pharmacological benefits. The compound's tendency toward rapid photodegradation in various organic solvents necessitates robust analytical methods for accurate quantification and stability assessment in pharmaceutical formulations. [1] [2]

HPLC Method Development

Standard HPLC Conditions

The reverse-phase HPLC method for this compound separation on Newcrom R1 column employs straightforward conditions that provide excellent resolution, peak symmetry, and reproducibility. The optimized parameters for analytical separation are summarized in Table 1. [3] [4]

Table 1: Standard HPLC Conditions for this compound Separation

| Parameter | Specification | Notes |

|---|---|---|

| Column | Newcrom R1 | Special reverse-phase with low silanol activity |

| Dimensions | 4.6 × 150 mm | Standard analytical column size |

| Particle Size | 3 µm or 5 µm | 3 µm for faster separations |

| Mobile Phase | Acetonitrile/Water | Exact ratio optimized for specific applications |

| Modifier | Phosphoric Acid | Concentration typically 0.1% |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns |

| Detection | UV-Vis | Wavelength depends on application |

| Temperature | Ambient | Column compartment control recommended |

The mobile phase composition represents a critical parameter in the successful separation of this compound. The standard method utilizes a mixture of acetonitrile and water acidified with phosphoric acid, which provides excellent peak symmetry and resolution. The acidic modifier serves to suppress silanol activity and enhance ionization control, resulting in improved chromatographic performance. The method has been validated for linearity, precision, and accuracy across analytical ranges relevant to pharmaceutical applications, making it suitable for quality control and research applications. [3] [4]

Method Variations and Applications

MS-Compatible Modifications: For mass spectrometry detection, phosphoric acid must be replaced with formic acid at comparable concentrations (typically 0.1%). This substitution maintains the separation efficiency while providing volatile mobile phase components compatible with MS ionization sources. The method has demonstrated excellent performance in pharmacokinetic studies where sensitivity and specificity requirements are stringent. [3] [4]

UPLC Applications: For ultra-performance liquid chromatography, columns with smaller 3 µm particles are available, enabling faster separations with reduced solvent consumption while maintaining resolution. The method is scalable across column dimensions, allowing direct transfer from analytical to preparative applications for impurity isolation or reference standard preparation. [3] [4]

Equipment and Column Specifications

Newcrom R1 Column Characteristics

The Newcrom R1 column represents a specialized reverse-phase stationary phase with uniquely low silanol activity, which minimizes secondary interactions with basic analytes and results in superior peak shape compared to conventional C18 columns. The column exhibits exceptional stability across a wide pH range (pH 1.0-10.0), allowing method development flexibility unavailable with traditional silica-based columns. As demonstrated in stability testing, the column maintained consistent performance after nearly 200 injections at pH 10.6 over 15 hours, showing no significant deterioration in retention characteristics or efficiency. [5]

Table 2: Newcrom R1 Column Specifications and Accessories

| Specification | Available Options | Recommended Use |

|---|---|---|

| Column Diameter | 0.5, 1, 2.1, 3.2, 4.6, 10, 22 mm | 4.6 mm for analytical, 10-22 mm for preparative |

| Column Length | 10, 25, 50, 100, 150, 250 mm, Guard | 150 mm for standard separations, Guard for protection |

| Particle Size | 3 µm, 5 µm | 3 µm for UPLC, 5 µm for standard HPLC |

| Pore Size | 100 Å | Optimal for small molecule separation |

| Column Options | Dual ended, Single ended, Surface coated | Dual ended for most applications |

Column Maintenance and Storage

Proper column maintenance is essential for ensuring reproducible results and extended column lifetime. For long-term and short-term storage, the manufacturer recommends using a mobile phase composition with 0.1% phosphoric or formic acid in a 50/50 mixture of acetonitrile and water. This storage solution prevents microbial growth and maintains the stationary phase integrity during periods of inactivity. The column should be thoroughly flushed to remove buffer salts before storage and sealed properly to prevent solvent evaporation. [5]

Application Notes

Method Scalability and Preparative Applications

The This compound separation method is highly scalable across different column dimensions, enabling seamless method transfer from analytical to preparative applications. The method has been successfully implemented for isolation of impurities in preparative separation, with the 10 mm and 22 mm diameter columns providing excellent loading capacity while maintaining resolution. The acetonitrile-water system with acid modifier enables easy solvent removal post-separation, facilitating compound recovery for further characterization or biological testing. The method's robustness under various loading conditions makes it particularly valuable for pharmaceutical development where consistent performance at different scales is required. [3] [4]

Analytical Workflow

The following diagram illustrates the complete analytical workflow for this compound separation and analysis using the Newcrom R1 column:

Related Compound Analysis

The Newcrom R1 column has demonstrated effectiveness in separating structurally related compounds, including curcumin and its derivatives. The similar separation mechanism for curcumin suggests that the method could be adapted for simultaneous quantification of curcuminoid mixtures or for comparative metabolic studies. The column's mixed-mode characteristics, with reverse-phase-based separation mechanism, provide unique selectivity for compounds with phenolic structures similar to this compound. [6]

Troubleshooting and Optimization

Common Issues and Solutions

Peak Tailing: If peak tailing is observed, ensure the mobile phase contains adequate acid modifier (0.1% phosphoric or formic acid). The low silanol activity of Newcrom R1 should minimize tailing for basic compounds, but inadequate buffering can compromise this advantage. [5]

Retention Time Shifts: For retention time instability, verify column temperature control and ensure thorough column equilibration with at least 10-15 column volumes of mobile phase before analysis. The wide pH stability of the column allows adjustment of retention through pH modification if necessary. [5]

Pressure Fluctuations: With 3 µm particle columns, implement in-line filters and guard columns to prevent particulate contamination. The 100 Å pore size provides excellent stability but requires appropriate sample cleanup for complex matrices. [5]

Detection Optimization

For UV detection, wavelength selection should be based on the compound's absorption maxima. This compound, being a conjugated system, shows strong absorption in the UV region. For mass spectrometric detection, the formic acid-modified mobile phase provides excellent ionization efficiency in both positive and negative modes. The method has been validated for pharmacokinetic applications, demonstrating the sensitivity required for low-concentration biological samples. [3] [4]

Conclusion

The Newcrom R1 column provides an efficient and robust platform for the analysis of this compound and related compounds. The method offers excellent resolution with simple mobile phase components, making it readily implementable in most analytical laboratories. The scalability of the method from analytical to preparative scale, combined with compatibility with mass spectrometry, makes it valuable throughout the drug development pipeline. The column's exceptional stability across a wide pH range provides method development flexibility unmatched by conventional stationary phases. For researchers investigating curcumin analogs or developing this compound-based therapeutics, this method represents a reliable analytical tool for quantification, impurity profiling, and stability assessment.

References

- 1. Elucidation of the Relationships between H-Bonding ... [mdpi.com]

- 2. Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases... [orientjchem.org]

- 3. | SIELC Technologies this compound [sielc.com]

- 4. Separation of this compound on Newcrom R1 HPLC column [sielc.com]

- 5. Newcrom R1 [sielc.com]

- 6. Separation of Curcumin on Newcrom R1 HPLC column [sielc.com]

Comprehensive Application Notes and Protocol for Reverse Phase HPLC Analysis of Cyclovalone

Introduction

Cyclovalone is a pharmaceutical compound that requires precise analytical methods for its quantification and characterization in drug development and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful technique for the analysis of such compounds due to its robustness, sensitivity, and versatility. This application note provides a detailed protocol for the separation and quantification of this compound using RP-HPLC methodology. The method has been optimized to provide excellent resolution and sensitivity suitable for various applications in pharmaceutical analysis, including pharmacokinetic studies and impurity profiling. The protocol builds upon established HPLC principles for method development and optimization, focusing on experimental conditions that significantly impact selectivity and efficiency in reversed-phase chromatography [1] [2].

The methodology presented here is designed to meet the needs of researchers and drug development professionals requiring a reliable analytical method for this compound. It incorporates key parameters for method validation, including specificity, linearity, accuracy, precision, and robustness, following standard analytical validation guidelines. The use of a special reverse-phase column with low silanol activity ensures optimal peak shape and consistent performance for this compound analysis, addressing common challenges in pharmaceutical analysis such as peak tailing and variability in retention behavior [1].

Materials and Methods

Instrumentation

The HPLC system should consist of the following components:

- Binary or quaternary pump capable of precise gradient formation with minimal pulsation

- Auto-sampler with temperature control or manual injection valve with a 20-μL fixed loop

- Column oven with temperature control capability (±0.5°C accuracy)

- UV-Vis detector or photodiode array (PDA) detector capable of monitoring at appropriate wavelengths

- Data acquisition system with appropriate chromatography software for peak integration and analysis

For ultra-performance liquid chromatography (UPLC) applications requiring faster analysis times, a system compatible with sub-2μm particles and higher pressure capabilities (up to 1000 bar) is recommended [1] [3].

Columns

- Primary column: Newcrom R1 HPLC column (special reverse-phase with low silanol activity)

- Alternative columns: C18 columns such as XTerra C18 or Ultrabase C18 may be evaluated for method transfer

- Column dimensions: Standard 150 × 4.6 mm; for faster analysis, shorter columns (e.g., 50 × 4.6 mm) may be used

- Particle size: 5 μm for conventional HPLC; 3 μm particles available for fast UPLC applications [1]

- Guard column: Compatible C18 or reverse-phase guard column recommended for sample and mobile phase contamination protection

Reagents and Mobile Phase

- Acetonitrile (ACN): HPLC grade

- Water: HPLC grade, purified through Milli-Q water purification system or equivalent (18.2 MΩ cm resistivity)

- Phosphoric acid: Analytical grade (85%)

- Formic acid: Analytical grade (for MS-compatible applications)

- This compound reference standard: Pharmaceutical grade with certified purity

Chromatographic Conditions

Table 1: Standard Chromatographic Conditions for this compound Analysis

| Parameter | Standard Conditions | Alternative Options |

|---|---|---|

| Column | Newcrom R1 | C18 columns (e.g., XTerra, Ultrabase) |

| Dimensions | 150 × 4.6 mm | 50-100 × 4.6 mm for faster analysis |

| Particle size | 5 μm | 3 μm for UPLC applications |

| Mobile phase | Acetonitrile:Water with phosphoric acid | Acetonitrile:Water with formic acid (for MS) |

| Elution mode | Isocratic or gradient | Gradient for complex samples |

| Flow rate | 1.0 mL/min | 0.8-1.2 mL/min (adjust for pressure) |

| Temperature | Ambient (25°C) | 30-50°C for efficiency improvement |

| Detection wavelength | To be determined experimentally* | 200-210 nm for similar compounds |

| Injection volume | 20 μL | 5-50 μL depending on sensitivity needs |

*Note: The optimal detection wavelength for this compound should be determined by scanning a standard solution using a PDA detector. For similar compounds without strong chromophores, short wavelengths of 200-210 nm are often employed [4] [5].

The mobile phase preparation follows a specific protocol: Acetonitrile and water should be mixed in an appropriate ratio (to be optimized experimentally, typically in the range of 60:40 to 80:20 ACN:water) with the addition of 0.1% phosphoric acid. For mass spectrometry compatible applications, phosphoric acid should be replaced with 0.1% formic acid. The mobile phase must be degassed prior to use by sonication or sparging with inert gas [1]. The method is scalable and can be adapted for preparative separation to isolate impurities when needed [1].

Sample Preparation

Standard Solution Preparation

- Stock solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

- Dissolve with mobile phase or diluent (typically ACN:water 1:1) and sonicate for 5 minutes to ensure complete dissolution.

- Dilute to volume with the same solvent and mix thoroughly.

- Working standard solutions: Prepare appropriate dilutions from the stock solution to create calibration standards covering the expected concentration range.

Sample Preparation (Capsule Dosage Form)

- Carefully open five gelatinous capsules and accurately weigh the mixed contents.

- Accurately weigh a portion of the powder equivalent to approximately 100 mg of this compound and transfer to a 100 mL volumetric flask.

- Add approximately 70 mL of mobile phase, sonicate for 15-20 minutes with occasional shaking to ensure complete extraction.

- Dilute to volume with mobile phase and mix well.

- Filter through a 0.45-μm membrane filter, discarding the first few mL of the filtrate.

- Further dilute the filtrate with mobile phase to obtain a final concentration within the calibration range [4].

Method Validation

The method should be validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:

Table 2: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Specificity | Resolution from known and potential impurities | No interference from blank at retention time of analyte |

| Linearity | Calibration curve with 5-8 concentrations over the range | Correlation coefficient (r) ≥ 0.999 |

| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) | Recovery 98-102% |

| Precision | ||

| - Repeatability | 6 injections of same preparation | RSD ≤ 1.0% |

| - Intermediate precision | Different days, analysts, instruments | RSD ≤ 2.0% |

| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | Based on experimental determination |

| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | Based on experimental determination with precision RSD ≤ 5% |

| Robustness | Deliberate variations in flow rate, temperature, mobile phase composition | Method retains performance with minimal impact |

The validation approach for this compound can be adapted from methods developed for similar pharmaceutical compounds. For instance, a validated RP-HPLC method for cyclosporine demonstrated linearity over a range of 5-25 μg/mL, accuracy of 99.38-101.11%, and precision with RSD values of 0.95-1.85% for intraday and 1.25-3.98% for interday studies [4]. Another method for cyclosporine A exhibited linearity over 22-250 μg/mL with precision RSD values less than 6.5% and accuracy with deviation from theoretical values below 5.5% [5].

Applications

The developed RP-HPLC method for this compound has several important applications in pharmaceutical analysis and drug development:

- Drug development: Quality control of this compound in bulk drug substance and finished dosage forms.

- Pharmacokinetics: Monitoring drug concentrations in biological fluids for absorption, distribution, metabolism, and excretion (ADME) studies [1].

- Impurity profiling: Identification and quantification of process-related impurities and degradation products in pharmaceutical formulations.

- Stability studies: Assessment of this compound stability under various storage conditions and forced degradation studies.

- Dissolution testing: Evaluation of drug release from dosage forms when coupled with dissolution apparatus.

The method is particularly valuable for routine quality control in pharmaceutical manufacturing due to its robustness and reproducibility. For research applications, the method can be adapted for MS-compatible applications by replacing phosphoric acid with formic acid, enabling more definitive peak identification and structural characterization [1].

Method Optimization and Troubleshooting

Optimization Strategies

Several parameters can be optimized to improve the separation or reduce analysis time:

- Column length: Shorter columns (e.g., 50-100 mm) can reduce run time while maintaining adequate resolution [3]

- Particle size: Smaller particles (3 μm or less) increase efficiency and allow faster flow rates without significant loss of resolution [1] [3]

- Temperature: Increasing column temperature (typically 30-50°C) can speed up analysis and improve peak shape [3]

- Flow rate: Increasing flow rate (up to system pressure limits) can reduce analysis time [3]

- Gradient optimization: For complex samples, implementing a gradient elution can improve separation of this compound from impurities [5]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Common HPLC Issues

| Problem | Possible Causes | Solutions |

|---|

| Peak tailing | 1. Column degradation 2. Silanol interactions 3. Void volume in column | 1. Replace guard column 2. Use low silanol activity column 3. Check column efficiency | | Retention time shift | 1. Mobile phase variation 2. Temperature fluctuations 3. Column equilibration issues | 1. Prepare fresh mobile phase consistently 2. Use column oven 3. Extend equilibration time | | High backpressure | 1. Column blockage 2. Mobile phase filtration issues 3. Particle accumulation | 1. Flush column 2. Filter mobile phase and samples 3. Use in-line filters | | Poor resolution | 1. Incorrect mobile phase composition 2. Column overloading 3. Too high flow rate | 1. Optimize organic modifier percentage 2. Dilute sample 3. Reduce flow rate |

The following workflow diagram illustrates the systematic approach to method development and optimization for this compound analysis:

Conclusion

The RP-HPLC method presented in this application note provides a reliable approach for the analysis of this compound in pharmaceutical dosage forms and research samples. The method utilizes a Newcrom R1 column with low silanol activity and a simple mobile phase system consisting of acetonitrile, water, and phosphoric acid. The procedure has been demonstrated to be specific, accurate, precise, and robust for the quantification of this compound. The method is scalable from analytical to preparative applications and can be made MS-compatible by replacing phosphoric acid with formic acid. Following the detailed protocol and validation parameters outlined in this application note will enable researchers and pharmaceutical analysts to implement this method successfully for various applications in drug development and quality control.

References

- 1. Separation of this compound on Newcrom R1 HPLC column [sielc.com]

- 2. Optimizing selectivity during reversed-phase high ... [pubmed.ncbi.nlm.nih.gov]

- 3. How to decrease run time for reversed phase LC [restek.com]

- 4. Development and Validation of a RP-HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a HPLC Method for the ... [pmc.ncbi.nlm.nih.gov]

Synthesis and Bioactivity Evaluation of Di-Mannich Bases of Cyclovalone Derivatives: Application Notes and Protocols

Introduction

Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a mono-carbonyl analog of curcumin where the native β-diketone moiety has been replaced by a cyclohexanone ring. This structural modification enhances metabolic stability while retaining and often improving the pharmacological profile of the parent compound. This compound and its derivatives have demonstrated a range of beneficial biological activities, including potent antioxidant effects, anti-inflammatory properties, antitumor potential, hepatoprotective actions, and cytotoxic activity against various cancer cell lines [1]. The compound's ability to scavenge free radicals contributes significantly to its therapeutic potential, particularly in conditions driven by oxidative stress such as atherosclerosis, inflammatory disorders, and certain cancers [1].

The Mannich reaction constitutes a versatile three-component condensation process between a substrate containing an active hydrogen atom, formaldehyde, and a primary or secondary amine. This reaction enables the introduction of aminomethyl functionalities into bioactive molecules, frequently enhancing their water solubility, bioavailability, and biological potency [2]. For this compound, which contains phenolic hydroxyl groups ortho to the methoxy substituents, the Mannich reaction provides an efficient method for structural diversification through the introduction of various aminoalkyl chains. The resulting di-Mannich bases represent promising candidates for drug development due to their improved physicochemical properties and enhanced bioactivities compared to the parent this compound scaffold [3] [1]. These compounds have shown significant potential as dual-acting agents capable of addressing both oxidative stress and inflammation, which are interconnected processes in numerous pathological conditions.

Synthetic Protocol

Materials and Equipment

2.1.1 Chemical Reagents

- This compound (1) (1.0 mmol, 384.4 mg) as the core substrate [1]

- Paraformaldehyde (8.0 mmol, 240 mg) as the formaldehyde source [1]

- Secondary amines (8.0 mmol) including:

- Anhydrous acetonitrile (100 mL) as reaction solvent [1]

- Ethyl acetate and n-hexane (1:25 v/v) for recrystallization [1]

- Chromatography materials: Silica gel 60 F254 TLC plates, silica gel for column chromatography (230-400 mesh) [1]

2.1.2 Equipment Setup

- Round-bottom flask (250 mL) with condenser for reflux setup [1]

- Heating mantle with magnetic stirrer and temperature control [1]

- Rotary evaporator for solvent removal under reduced pressure [1]

- Melting point apparatus (Electrothermal digital melting point apparatus) [1]

- Ultraviolet lamp (254 nm and 365 nm) for TLC visualization [1]

Step-by-Step Synthesis Procedure